molecular formula C21H26N4O5S B4574008 METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4574008
M. Wt: 446.5 g/mol
InChI Key: XXNPBYFKWVBXEY-UHFFFAOYSA-N
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Description

METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the carbamoyl, methoxyphenylpiperazinyl, and acetamido groups through various substitution and coupling reactions. Common reagents used in these steps include acyl chlorides, amines, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl and acetamido groups can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halides, alkylating agents, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-CARBAMOYL-2-{2-[4-(3-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • METHYL 5-CARBAMOYL-2-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring, for example, can influence the compound’s reactivity and interaction with biological targets compared to its fluorinated or chlorinated analogs.

Properties

IUPAC Name

methyl 5-carbamoyl-2-[[2-[4-(3-methoxyphenyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-13-17(21(28)30-3)20(31-18(13)19(22)27)23-16(26)12-24-7-9-25(10-8-24)14-5-4-6-15(11-14)29-2/h4-6,11H,7-10,12H2,1-3H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNPBYFKWVBXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 5-CARBAMOYL-2-{2-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE

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